molecular formula C22H19ClN4O2 B2912099 4-chloro-N-(2-methoxy-5-methylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899985-61-6

4-chloro-N-(2-methoxy-5-methylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B2912099
CAS No.: 899985-61-6
M. Wt: 406.87
InChI Key: RUGSWBRRHFPYHD-UHFFFAOYSA-N
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Description

4-chloro-N-(2-methoxy-5-methylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a useful research compound. Its molecular formula is C22H19ClN4O2 and its molecular weight is 406.87. The purity is usually 95%.
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Biological Activity

4-Chloro-N-(2-methoxy-5-methylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has attracted considerable attention due to its diverse biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure

The molecular formula for this compound is C18H18ClN3O2C_{18}H_{18}ClN_{3}O_{2} with a molecular weight of 343.81 g/mol. The structure features a pyrazolo ring fused to a pyridine ring, which is known to enhance biological activity through various mechanisms.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridines. For instance, compounds within this class have shown significant cytotoxic effects against various cancer cell lines. A notable study utilized an MTT assay to evaluate the cytotoxicity of similar derivatives against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer) . The results indicated that these compounds could induce apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents.

Cell Line IC50 Value (µM) Reference
MCF-710.39
HCT-1166.90
A54914.34

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory activity . Pyrazolo derivatives have been shown to inhibit various enzymes involved in cancer progression and inflammation. For example, studies indicate that certain pyrazolo compounds can act as selective inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes and carcinogenesis .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Apoptosis Induction : By activating apoptotic pathways in cancer cells.
  • Enzyme Inhibition : Targeting specific enzymes that are overexpressed in tumors.
  • Cell Cycle Arrest : Interfering with the cell cycle progression, thus preventing tumor growth.

Case Studies

Several case studies have demonstrated the efficacy of pyrazolo[3,4-b]pyridine derivatives in preclinical models:

  • A study conducted on a series of pyrazolo derivatives showed promising results in reducing tumor size in xenograft models of breast cancer .
  • Another investigation highlighted the ability of these compounds to enhance the efficacy of existing chemotherapeutic agents when used in combination therapies .

Properties

IUPAC Name

4-chloro-N-(2-methoxy-5-methylphenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O2/c1-13-9-10-18(29-3)17(11-13)25-22(28)16-12-24-21-19(20(16)23)14(2)26-27(21)15-7-5-4-6-8-15/h4-12H,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGSWBRRHFPYHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CN=C3C(=C2Cl)C(=NN3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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